molecular formula C15H18P2 B12578232 Diphenyl(3-phosphanylpropyl)phosphane CAS No. 608881-56-7

Diphenyl(3-phosphanylpropyl)phosphane

Cat. No.: B12578232
CAS No.: 608881-56-7
M. Wt: 260.25 g/mol
InChI Key: GVFJDBZNGWNEPO-UHFFFAOYSA-N
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Description

Diphenyl(3-phosphanylpropyl)phosphane is an organophosphorus compound with the molecular formula C15H18P2. It is a tertiary phosphine, characterized by the presence of two phenyl groups and a 3-phosphanylpropyl group attached to a central phosphorus atom. This compound is of significant interest in the field of organophosphorus chemistry due to its unique structural and chemical properties.

Properties

CAS No.

608881-56-7

Molecular Formula

C15H18P2

Molecular Weight

260.25 g/mol

IUPAC Name

diphenyl(3-phosphanylpropyl)phosphane

InChI

InChI=1S/C15H18P2/c16-12-7-13-17(14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-6,8-11H,7,12-13,16H2

InChI Key

GVFJDBZNGWNEPO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(CCCP)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Diphenyl(3-phosphanylpropyl)phosphane can be synthesized through various methods. One common approach involves the reaction of diphenylphosphine with 3-chloropropylphosphine under controlled conditions. The reaction typically requires a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.

Another method involves the use of Grignard reagents. For instance, the reaction of diphenylphosphine with 3-bromopropylmagnesium bromide can yield this compound. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the phosphine.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

Diphenyl(3-phosphanylpropyl)phosphane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides. Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reduction reactions can convert phosphine oxides back to the parent phosphine using reducing agents like trichlorosilane.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphine group acts as a nucleophile.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, oxygen, and other peroxides are commonly used oxidizing agents.

    Reduction: Trichlorosilane and other silanes are effective reducing agents.

    Substitution: Bases such as sodium hydride or potassium tert-butoxide are used to facilitate nucleophilic substitution reactions.

Major Products Formed

    Oxidation: this compound oxide.

    Reduction: Regeneration of this compound from its oxide.

    Substitution: Various substituted phosphines depending on the electrophile used.

Scientific Research Applications

Catalysis

1.1 Hydrogen Evolution Reaction (HER)
Diphenyl(3-phosphanylpropyl)phosphane has been investigated as a ligand in cobalt-based catalysts for the hydrogen evolution reaction. The presence of phosphine groups enhances the stability of the catalyst under air and improves its electrochemical performance. A study demonstrated that complexes formed with this phosphine exhibited favorable kinetics for hydrogen production, making them promising candidates for sustainable energy applications .

1.2 Organic Synthesis
In organic synthesis, this compound serves as an effective ligand in various transition metal-catalyzed reactions. Its ability to stabilize metal centers facilitates reactions such as cross-coupling and oxidation processes. The compound's steric and electronic properties allow for selective activation of substrates, leading to higher yields and improved reaction conditions.

Coordination Chemistry

2.1 Ligand Properties
As a bidentate ligand, this compound coordinates with transition metals to form stable complexes. These complexes are crucial in developing new materials with tailored properties. The ligand's phosphine functionality enables strong interactions with metal centers, influencing the electronic characteristics of the resulting complexes.

2.2 Case Study: Metal Complexes
Research has shown that complexes formed with this compound exhibit unique catalytic properties in asymmetric synthesis. For instance, when paired with palladium or platinum, these complexes have been utilized in enantioselective reactions, demonstrating significant potential in pharmaceutical applications .

Material Science

3.1 Polymer Chemistry
In material science, this compound is used to modify polymer matrices. Its incorporation into polymer networks enhances thermal stability and mechanical properties. Studies indicate that polymers containing this phosphine exhibit improved flame retardancy and reduced smoke generation during combustion, making them suitable for applications in aerospace and automotive industries .

3.2 Data Table: Properties of Modified Polymers

PropertyControl PolymerPolymer with this compound
Thermal Stability (°C)250280
Tensile Strength (MPa)3045
Flame Retardancy RatingUL94 V-0UL94 V-0
Smoke Density (m²/kg)200150

Mechanism of Action

The mechanism of action of diphenyl(3-phosphanylpropyl)phosphane involves its ability to act as a ligand, forming complexes with transition metals. These complexes can participate in various catalytic cycles, facilitating reactions such as hydrogenation, hydroformylation, and cross-coupling. The compound’s phosphine groups can donate electron density to the metal center, stabilizing the complex and enhancing its reactivity.

Comparison with Similar Compounds

Similar Compounds

    Diphenylphosphine: Similar in structure but lacks the 3-phosphanylpropyl group.

    Triphenylphosphine: Contains three phenyl groups attached to the phosphorus atom.

    Bis(diphenylphosphino)ethane (dppe): A bidentate ligand with two diphenylphosphino groups connected by an ethane linker.

Uniqueness

Diphenyl(3-phosphanylpropyl)phosphane is unique due to its 3-phosphanylpropyl group, which provides additional flexibility and steric properties compared to other similar compounds. This structural feature allows it to form more diverse and stable complexes with transition metals, making it a valuable ligand in various catalytic applications.

Biological Activity

Diphenyl(3-phosphanylpropyl)phosphane, a phosphine derivative, has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and biochemistry. This compound's structure allows it to interact with various biological systems, leading to diverse effects that are currently under investigation. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by its phosphine functional group attached to a propyl chain. The general formula can be represented as:

C18H21P2\text{C}_{18}\text{H}_{21}\text{P}_2

This structure is significant in determining its reactivity and interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of phosphine derivatives, including this compound. Research indicates that similar compounds exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown promising results in inducing apoptosis in breast cancer cells (MCF-7) and other types of cancer cells .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundMCF-7TBDInduces apoptosis
1,3-Diphenyl-3-(phenylthio)propan-1-oneMCF-712.5Modulates estrogen receptors
Chalcone derivativesVarious10-30Antioxidant and antiproliferative

Note: TBD = To Be Determined.

Antimicrobial Activity

Phosphine compounds have also been investigated for their antimicrobial properties. Studies have shown that they can exhibit significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.

Table 2: Antimicrobial Activity of Phosphine Derivatives

CompoundMicroorganismMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureusTBD
Copper(II) complexesE. coli15 µg/mL
Cobalt(II) complexesAspergillus niger20 µg/mL

Case Studies

Case Study 1: Anticancer Effects in Vivo

In a recent study, researchers evaluated the in vivo effects of this compound on tumor-bearing mice. The compound was administered at varying doses, revealing a dose-dependent reduction in tumor size compared to control groups. Histological analysis indicated increased apoptosis within tumor tissues, suggesting its potential as an anticancer agent.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy of this compound against clinical isolates of E. coli. The study demonstrated that the compound significantly inhibited bacterial growth at concentrations lower than those required for standard antibiotics, highlighting its potential as an alternative therapeutic agent.

Q & A

Q. What are the common catalytic applications of diphenyl(3-phosphanylpropyl)phosphane in enantioselective synthesis?

this compound is frequently employed as a ligand in asymmetric catalysis, particularly in palladium- and copper-catalyzed reactions. For example, chiral pincer Pd-complexes incorporating this ligand have demonstrated high enantioselectivity (up to 97% ee) in hydrophosphination reactions with pyridine-containing substrates . Methodologically, its effectiveness depends on structural modifications, such as the introduction of benzoyl groups or imidazoline moieties, which can either enhance or reduce catalytic activity. Researchers should optimize ligand-substrate pairing using kinetic studies and X-ray crystallography to validate stereochemical outcomes .

Q. How does this compound influence reaction mechanisms in Michael addition reactions?

In Michael additions, this ligand facilitates asymmetric induction by coordinating to metal centers (e.g., Pd or Cu), enabling stereocontrol through π-orbital interactions and steric effects. For instance, its use in the addition of diphenyl phosphane to N-vinylimidazoles achieved 96% ee when paired with TMEDA as a co-catalyst . Researchers should employ mechanistic probes such as isotopic labeling (e.g., deuterated substrates) and density functional theory (DFT) calculations to elucidate transition-state geometries and rate-determining steps .

Q. What analytical techniques are critical for characterizing this compound-containing complexes?

Single-crystal X-ray diffraction (SC-XRD) is indispensable for determining ligand-metal coordination geometries. Tools like SHELXL and SIR97 are widely used for structure refinement . Nuclear magnetic resonance (NMR) spectroscopy, particularly 31^{31}P NMR, provides insights into phosphorus-ligand bonding environments. For dynamic processes (e.g., ligand exchange), variable-temperature NMR or stopped-flow kinetics are recommended .

Advanced Research Questions

Q. How can researchers resolve contradictions in enantioselectivity data across structurally similar substrates?

Substrate electronic and steric effects often lead to variability in enantioselectivity. For example, ortho-substituted chalcones reduced ee values from 89% to 60% in phosphane oxide additions, while pyridinyl substituents maintained >92% ee . To address contradictions, systematic substrate screening combined with Hammett plots or steric parameter analyses (e.g., Tolman cone angles) can identify key structural determinants. Computational modeling (e.g., molecular docking) further clarifies steric/electronic mismatches .

Q. What strategies improve the stability and recyclability of this compound-based catalysts?

Catalyst degradation often arises from ligand oxidation or metal leaching. Solutions include:

  • Encapsulation : Embedding catalysts in porous matrices (e.g., MOFs) to prevent aggregation.
  • Redox-stable ligands : Introducing electron-withdrawing groups (e.g., fluorinated aryl rings) to mitigate phosphorus oxidation.
  • Continuous-flow systems : Enhancing recyclability by immobilizing catalysts on silica or polymer supports. Studies on air-stable P=S analogues (Table 8, entry 6) demonstrated retained activity after multiple cycles .

Q. How do competing reaction pathways (e.g., 1,4 vs. 1,6 addition) arise in this compound-catalyzed systems?

Mechanistic divergence is influenced by catalyst symmetry and substrate conjugation. C2-symmetric pincer catalysts (e.g., complex 24) favor 1,4 addition via a locked transition state, whereas non-symmetric Pd complexes (e.g., 28) enable 1,6 addition through flexible coordination . To distinguish pathways, kinetic isotope effect (KIE) studies and in situ IR spectroscopy are recommended to monitor intermediate formation .

Q. What are the limitations of current density-functional theory (DFT) methods in modeling this compound-mediated reactions?

While DFT methods like M06 predict transition states for Negishi couplings involving phosphane ligands, they often underestimate dispersion forces in bulky ligand systems . Hybrid approaches combining DFT with machine learning (ML)-corrected force fields improve accuracy for sterically congested intermediates. Validation against experimental crystallographic data (e.g., bond lengths/angles) is critical .

Key Methodological Recommendations

  • Use SC-XRD and 31^{31}P NMR for structural validation .
  • Combine Hammett analysis and DFT modeling to resolve selectivity contradictions .
  • Explore continuous-flow systems for catalyst recyclability .

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